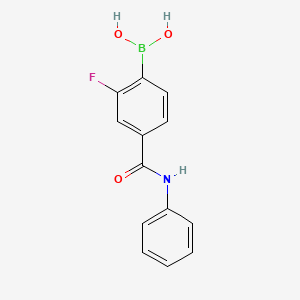

2-Fluoro-4-(phenylcarbamoyl)phenylboronic acid

Description

Propriétés

Formule moléculaire |

C13H11BFNO3 |

|---|---|

Poids moléculaire |

259.04 g/mol |

Nom IUPAC |

[2-fluoro-4-(phenylcarbamoyl)phenyl]boronic acid |

InChI |

InChI=1S/C13H11BFNO3/c15-12-8-9(6-7-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h1-8,18-19H,(H,16,17) |

Clé InChI |

BHIHYPQVWLJAKI-UHFFFAOYSA-N |

SMILES canonique |

B(C1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)F)(O)O |

Origine du produit |

United States |

Méthodes De Préparation

Amide Coupling to Form Phenylcarbamoyl Intermediate

The initial step involves coupling a fluorinated aniline, such as 4-fluoroaniline, with an appropriate carboxylic acid or acid chloride derivative to form the phenylcarbamoyl moiety.

- Reagents and Conditions:

- Coupling reagents such as 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) are used to activate the carboxylic acid.

- The reaction is typically carried out in anhydrous solvents under mild heating.

- Example: Condensation of 6-thio-nicotinic acid with 4-fluoroaniline using EEDQ to yield N-(4-fluorophenyl)-6-mercapto-nicotinamide intermediates.

Coupling with Amines to Form Carbamoyl Derivatives

The activated boronate ester intermediate is then coupled with various amines, including anilines, under heating to form the corresponding carbamoyl derivatives.

Deprotection to Yield the Free Boronic Acid

- Exposure of the protected boronate ester to water liberates the free boronic acid moiety.

- Purification is achieved by preparative high-performance liquid chromatography (HPLC), yielding the target boronic acid compound.

Synthetic Methods Summary Table

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Amide coupling | 4-Fluoroaniline + Carboxylic acid + EEDQ | Formation of phenylcarbamoyl intermediate |

| Boronate ester formation | Boronic acid + Neopentyl glycol, reflux in toluene | Protected boronate ester intermediate |

| Mixed anhydride formation | Pivaloyl chloride + Triethylamine, 0 °C to RT | Activated intermediate for amide coupling |

| Amine coupling | Various amines, heating | Formation of carbamoyl derivatives |

| Deprotection | Water exposure, preparative HPLC purification | Free boronic acid product |

Alternative Alkylation Methods for Boronic Acid Derivatives

Three primary methods are reported for the alkylation of thiol-containing intermediates with bromomethyl-phenylboronic acid derivatives:

- Method A: Resin-bound tertiary amine in anhydrous DMF at 60 °C, followed by thiol scavenger resin treatment; product isolated by filtration and centrifugation.

- Method B: Alkyl halide with a tertiary amine base (triethylamine, diisopropylethylamine, or N-methylmorpholine) in anhydrous DMF at room temperature; product precipitated by water addition.

- Method C: Alkyl halide with aqueous sodium hydroxide in ethanol under reflux; product precipitated by water addition.

These methods are chosen based on substrate sensitivity and desired purity.

Research Findings and Activity Correlations

Studies have shown the critical role of the 4-fluoroanilide group in maintaining biological activity. Replacement with other substituents such as carboxyl or tetrazolyl groups abolishes activity, while substitutions like trifluoromethoxy or pyridinyl nitrogen reduce activity significantly.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-4-(phenylcarbamoyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. These reactions involve the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Conditions: The reactions are typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals,

Activité Biologique

2-Fluoro-4-(phenylcarbamoyl)phenylboronic acid is a compound of significant interest due to its biological activity, particularly in the context of chemokine receptor antagonism. This compound, often referred to in research as SX-517, has been studied for its potential therapeutic applications in inflammatory diseases and cancer.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBFlNO

- Molecular Weight : 239.05 g/mol

The presence of the boronic acid moiety is crucial for its biological activity, enabling interactions with various biological targets.

Research indicates that this compound acts as a noncompetitive antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors are pivotal in mediating inflammatory responses and are implicated in various pathologies, including cancer.

Key Findings:

- Inhibition of Calcium Flux : The compound inhibits CXCL1-induced calcium flux in human polymorphonuclear cells (PMNs) with an IC of 38 nM, demonstrating potent antagonistic activity against these receptors .

- ERK1/2 Phosphorylation : It also inhibits CXCL8-induced [S]GTPγS binding and ERK1/2 phosphorylation in recombinant HEK293 cells expressing CXCR2, with an IC of 60 nM .

Pharmacological Studies

In vivo studies have shown that SX-517 significantly reduces inflammation in murine models when administered intravenously at a dosage of 0.2 mg/kg . This suggests its potential utility in treating conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

A series of structure-activity relationship studies have been conducted to optimize the pharmacological properties of compounds related to this compound. The introduction of polar or ionizable substitutions has been explored to enhance aqueous solubility while retaining potent chemokine antagonism.

Table 1: Summary of SAR Findings

| Compound | Modification | IC (nM) | Notes |

|---|---|---|---|

| SX-517 | None | 38 | Potent antagonist for CXCR1/2 |

| Compound 7 | Boronyl group addition | 275 | Retained activity but reduced potency |

| SX-576 | Aminopyridine analog | TBD | Improved solubility and bioavailability |

Case Studies

Several studies have highlighted the therapeutic potential of boronic acid-containing compounds, including SX-517:

- Inflammation Models : In murine models, administration of SX-517 led to significant reductions in inflammatory markers associated with CXCR1/2 activation.

- Cancer Research : The role of CXCR1 and CXCR2 in cancer progression has made this compound a target for further investigation as a potential anti-cancer agent .

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

Key analogs differ in substituent positions and functional groups, impacting reactivity and applications:

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -SO₂CH₃) enhance electrophilicity of the boronic acid, improving Suzuki reaction rates .

- Steric bulk (e.g., -Cl, benzylcarbamoyl) reduces coupling efficiency due to hindered palladium catalyst access .

- Phenylcarbamoyl groups enable hydrogen bonding, enhancing interactions in drug delivery systems .

Reactivity in Suzuki-Miyaura Couplings

- This compound exhibits moderate reactivity under standard Pd(OAc)₂/TPPTS conditions, achieving ~75% yield in model systems .

- 4-(3-Fluorophenylcarbamoyl)phenylboronic acid shows reduced reactivity due to meta-F destabilizing the transition state .

- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid achieves >90% coupling yields with electron-deficient aryl halides, attributed to -CF₃'s strong electron-withdrawing effect .

Q & A

Q. What are the established synthetic routes for 2-Fluoro-4-(phenylcarbamoyl)phenylboronic acid?

A common method involves coupling a fluorinated phenylboronic acid precursor with a phenylcarbamoyl group via a palladium-catalyzed reaction. For example, substituting a boronic acid with a carbamoyl moiety under Suzuki-Miyaura conditions (e.g., using Pd(PPh₃)₄ and Na₂CO₃ in THF/water) can yield the target compound. Reaction optimization may require temperature control (60–80°C) and inert atmospheres to prevent boronic acid decomposition .

Q. How is the structural integrity of this compound verified post-synthesis?

Characterization typically employs:

- ¹H/¹³C NMR : To confirm fluorine and carbamoyl group positions.

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) validate the carbamoyl group.

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₁₃H₁₁BFNO₃: 259.04 g/mol) .

- X-ray Crystallography (if crystalline): For definitive stereochemical assignment .

Q. What solvents and storage conditions are optimal for this compound?

The boronic acid group is moisture-sensitive. Recommended solvents include dry THF or DMSO. Storage at 2–8°C under nitrogen or argon prevents hydrolysis .

Advanced Questions

Q. How does the fluorine substituent influence Suzuki-Miyaura coupling efficiency?

The electron-withdrawing fluorine at the 2-position enhances electrophilicity of the boronic acid, improving reactivity with aryl halides. However, steric hindrance from the carbamoyl group at the 4-position may reduce coupling yields. Catalytic systems like PdCl₂(dppf) with K₃PO₄ in toluene/ethanol (3:1) at 90°C can mitigate this .

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?

Discrepancies may arise from assay conditions (e.g., pH, buffer composition) or protein conformation states. Researchers should:

- Conduct dose-response curves across multiple pH levels (6.5–7.5).

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Compare results with structurally analogous compounds (e.g., 4-(trifluoromethoxy)phenylboronic acid) to isolate substituent effects .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

Density functional theory (DFT) calculations predict electron density distribution, identifying sites for modification. For example:

- Introducing electron-donating groups at the carbamoyl nitrogen may improve hydrogen bonding with target enzymes.

- Molecular docking (using software like AutoDock Vina) can simulate interactions with active sites (e.g., serine proteases) .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

Variations (e.g., 263–265°C vs. 258–260°C) may stem from:

- Purity differences : HPLC-grade (>98%) vs. technical-grade samples.

- Crystallization conditions : Slow cooling vs. rapid precipitation.

- Hydration states : Anhydrous vs. monohydrate forms .

Application-Oriented Questions

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?

The boronic acid moiety can bind to proteasome components, while the carbamoyl group links to E3 ligase recruiters. Optimizing linker length (e.g., PEG₃ vs. PEG₆) balances cell permeability and target engagement .

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | PdCl₂(dppf) | +25% vs. Pd(OAc)₂ |

| Solvent | Toluene/Ethanol (3:1) | Prevents boronic acid hydrolysis |

| Temperature | 90°C | Balances rate vs. decomposition |

| Base | K₃PO₄ | Enhances transmetallation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.